molecular formula C14H11N3OS B15337797 5-(2-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine

5-(2-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B15337797
M. Wt: 269.32 g/mol
InChI Key: VHHYILSEDLINOL-UHFFFAOYSA-N
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Description

5-(2-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiadiazole ring, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-phenoxybenzohydrazide with carbon disulfide in the presence of potassium hydroxide in ethanol. The mixture is heated under reflux conditions for several hours to yield the desired thiadiazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the thiadiazole ring.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(2-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its ability to act as a benzodiazepine receptor agonist, modulating the activity of the GABA_A receptor . This interaction enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine is unique due to its specific thiadiazole ring structure, which imparts distinct electronic and biological properties. This uniqueness makes it a valuable compound for exploring new therapeutic applications and developing advanced materials.

Properties

Molecular Formula

C14H11N3OS

Molecular Weight

269.32 g/mol

IUPAC Name

5-(2-phenoxyphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C14H11N3OS/c15-14-17-16-13(19-14)11-8-4-5-9-12(11)18-10-6-2-1-3-7-10/h1-9H,(H2,15,17)

InChI Key

VHHYILSEDLINOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C3=NN=C(S3)N

Origin of Product

United States

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